molecular formula C9H8BrFO B1333819 3-Fluoro-4-methylphenacyl bromide CAS No. 505097-09-6

3-Fluoro-4-methylphenacyl bromide

Cat. No.: B1333819
CAS No.: 505097-09-6
M. Wt: 231.06 g/mol
InChI Key: GWKPUJFMTNFANT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methylphenacyl bromide typically involves the bromination of 3-fluoro-4-methylacetophenone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methylphenacyl bromide involves its ability to act as an electrophile due to the presence of the bromine atom. This allows it to react with nucleophiles in various chemical and biological systems. The compound can interact with molecular targets such as enzymes and receptors, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

2-bromo-1-(3-fluoro-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-6-2-3-7(4-8(6)11)9(12)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKPUJFMTNFANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382496
Record name 3-Fluoro-4-methylphenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505097-09-6
Record name 3-Fluoro-4-methylphenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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